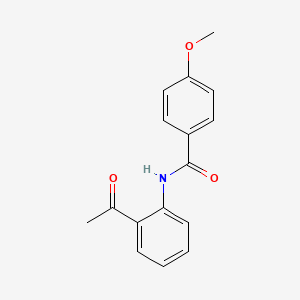
N-(2-acetylphenyl)-4-methoxybenzamide
Cat. No. B8741244
M. Wt: 269.29 g/mol
InChI Key: WHYBHFRCALKVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093273B2
Procedure details


In a 50 mL round-bottomed flask fitted with condenser and magnetic stirrer were placed 2-amino acetophenone (1.0 g, 7.39 mmol), THF (15 mL) and Et3N (2.39 g, 23.64 mmol). To the solution p-methoxy benzoyl chloride (1.32 g, 7.76 mmol) in THF (15 mL) was added slowly at 0° C. and stirred for 30 min at 0° C. Then the reaction mixture was stirred for 24 h at rt under nitrogen. The reaction mixture was poured into ice water. The crude product was collected and crude product was purified by column chromatography using 25% EtOAc in hexane to give 1.865 g of N-(2-acetylphenyl)-4-methoxybenzamide (93%).




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
93%
Identifiers


|
REACTION_CXSMILES
|
N[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].CC[N:13](CC)CC.[CH3:18][O:19][C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1>C1COCC1>[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:13][C:24](=[O:25])[C:23]1[CH:27]=[CH:28][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)(=[O:4])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.39 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 50 mL round-bottomed flask fitted with condenser and magnetic stirrer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then the reaction mixture was stirred for 24 h at rt under nitrogen
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crude product was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=C(C=CC=C1)NC(C1=CC=C(C=C1)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.865 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
